molecular formula C42H76NO8P B1261269 PC(16:0/18:4(6Z,9Z,12Z,15Z))

PC(16:0/18:4(6Z,9Z,12Z,15Z))

Cat. No. B1261269
M. Wt: 754 g/mol
InChI Key: USCDCOXUROEQQA-ZPWYYLPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexadecanoyl-2-[(6Z,9Z,12Z,15Z)-octadecatetraenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:4 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (6Z,9Z,12Z,15Z)-octadecatetraenoyl respectively. It derives from a hexadecanoic acid and an all-cis-octadeca-6,9,12,15-tetraenoic acid.

Scientific Research Applications

Related Study:

  • Quantitative Determination of Phosphatidylcholine Hydroperoxides during Copper Oxidation of LDL and HDL by Liquid Chromatography/Mass Spectrometry :
    • Abstract : This study focused on measuring phosphatidylcholine hydroperoxides, including PC 16:0/18:2-OOH, in oxidized LDL and HDL. The research utilized liquid chromatography/mass spectrometry (LC/MS) with a nonendogenous internal standard for quantification. This method was demonstrated to be useful for the analysis of biological samples, particularly in the context of lipid oxidation and its implications in health-related research (Hui et al., 2012).

properties

Product Name

PC(16:0/18:4(6Z,9Z,12Z,15Z))

Molecular Formula

C42H76NO8P

Molecular Weight

754 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H76NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h8,10,14,16,20-21,25,27,40H,6-7,9,11-13,15,17-19,22-24,26,28-39H2,1-5H3/b10-8-,16-14-,21-20-,27-25-/t40-/m1/s1

InChI Key

USCDCOXUROEQQA-ZPWYYLPXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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